molecular formula C9H11N3O3 B2913933 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid CAS No. 209961-11-5

4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid

カタログ番号: B2913933
CAS番号: 209961-11-5
分子量: 209.205
InChIキー: JMTGXCCHKKUBKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid is a γ-aminobutyric acid (GABA) derivative modified at the amino group with a pyrazine-2-carbonyl substituent. Its structure comprises a butanoic acid backbone linked to a pyrazine ring via a carboxamide bond.

特性

IUPAC Name

4-(pyrazine-2-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)2-1-3-12-9(15)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTGXCCHKKUBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid typically involves the reaction of pyrazine-2-carboxylic acid with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by agents that facilitate the formation of the carbonyl-amino bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves bulk manufacturing and custom synthesis to meet specific research needs .

化学反応の分析

Types of Reactions

4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

科学的研究の応用

4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

作用機序

The mechanism of action of 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

The following analysis compares 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid with structurally related butanoic acid derivatives, focusing on substituents, molecular properties, and biological relevance.

Structural and Functional Group Variations
Compound Name Substituent on Amino Group Molecular Weight (g/mol) Key Features References
4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid Pyrazine-2-carbonyl ~235.22* Pyrazine ring for electronic interactions -
Boc-GABA (4-((tert-butoxycarbonyl)amino)butanoic acid) tert-Butoxycarbonyl (Boc) 189.21 Hydrophobic protection; enhances stability
N-Arachidonoyl-GABA Arachidonoyl (polyunsaturated fatty acid) 393.57 Lipophilic; potential neuromodulatory role
4-[(Dimethylcarbamoyl)amino]butanoic acid Dimethylcarbamoyl 174.20 Enhanced solubility; carbamate linkage
Spermidic acid (4-[(2-carboxyethyl)amino]butanoic acid) 2-Carboxyethyl 175.18 Zwitterionic; possible metabolic roles
4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid Quinolinyl-piperazinyl 385.43 Anticancer scaffold; bulky aromatic group

*Calculated based on formula C₉H₁₁N₃O₃.

Key Observations :

  • Electronic Effects : The pyrazine ring in the target compound may confer stronger hydrogen-bonding capacity compared to aliphatic (Boc) or carbamate (dimethylcarbamoyl) groups .
  • Lipophilicity: N-Arachidonoyl-GABA exhibits high lipophilicity due to its fatty acyl chain, contrasting with the polar pyrazine derivative, which may favor aqueous solubility .
Physicochemical Properties
  • Solubility: Carbamoyl derivatives (e.g., ) exhibit higher water solubility than lipophilic analogs (e.g., N-arachidonoyl-GABA). The pyrazine derivative’s solubility would depend on pH due to its ionizable carboxylic acid and basic pyrazine nitrogen.
  • Stability : Boc-GABA is stable under neutral conditions but cleaved in acidic environments , whereas the pyrazine carboxamide may resist hydrolysis better due to aromatic conjugation.

生物活性

4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a pyrazine ring with a butanoic acid moiety, imparts distinct biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The synthesis of 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid typically involves the reaction of pyrazine-2-carboxylic acid with butanoic acid derivatives. This reaction is often catalyzed by agents that facilitate the formation of the carbonyl-amino bond. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

Reaction Type Description
Oxidation Addition of oxygen or removal of hydrogen, leading to oxidized products.
Reduction Formation of different derivatives using reducing agents like hydrogen.
Substitution Replacement of one functional group with another using nucleophiles or electrophiles.

The biological activity of 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, resulting in various biological effects. Notably, it has been explored for its potential in enzyme inhibition and receptor binding, which could lead to therapeutic applications in treating various diseases.

Enzyme Inhibition

Research indicates that 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit aromatic amino acid decarboxylase (DDC), which is crucial in the metabolism of neurotransmitters . This inhibition may have implications for neuropharmacological applications.

Antitumor Potential

Preliminary studies indicate that compounds related to 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid may possess antitumor properties. Pyrazole derivatives have shown efficacy against various cancer cell lines due to their ability to inhibit key oncogenic pathways . Future research could elucidate the specific antitumor mechanisms associated with this compound.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives similar to 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid exhibited significant inhibition against Mycobacterium species, suggesting potential use as an anti-tuberculosis agent .
  • Synergistic Effects : Research on pyrazole compounds indicated that when combined with standard chemotherapy agents like doxorubicin, they enhanced cytotoxicity in breast cancer cells . This suggests that 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid could be investigated for synergistic effects in cancer therapy.
  • Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications can enhance biological activity. Understanding these relationships is vital for designing more effective analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with 4-aminobutanoic acid using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Example 2-13 in WO 2016/111347 provides a protocol for analogous compounds using tert-butyloxycarbonyl (Boc) protection for the amino group to prevent side reactions . Optimization may include varying reaction temperature (20–40°C), stoichiometric ratios (1:1.2 for acylating agent), and purification via recrystallization or column chromatography.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm the presence of the pyrazine ring (δ 8.5–9.5 ppm for aromatic protons) and butanoic acid backbone.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry (HRMS) to verify the molecular ion peak (C₁₀H₁₂N₄O₃, calculated m/z 244.09).
  • X-ray crystallography (if crystalline) for unambiguous confirmation, as demonstrated for structurally related benzoic acid derivatives .

Q. What stability considerations are critical for storing 4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid?

  • Methodological Answer : Stability studies under varying conditions (pH, temperature, light) are essential. Store the compound at –20°C in inert atmospheres (argon) to prevent hydrolysis of the amide bond. Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify degradation products, such as pyrazine-2-carboxylic acid or 4-aminobutanoic acid .

Advanced Research Questions

Q. How can researchers design experiments to probe the compound’s bioactivity in enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme assays : Use fluorescence-based kinetic assays (e.g., NADH/NADPH-dependent enzymes) with varying substrate concentrations to determine IC₅₀ values. Include positive controls (known inhibitors) and validate results with dose-response curves .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) on membrane preparations, followed by Scatchard analysis for affinity (Kd) and Bmax calculations .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. To reconcile

  • Replicate experiments using standardized protocols (e.g., OECD guidelines).
  • Perform batch-to-batch purity analysis via LC-MS to rule out synthetic byproducts.
  • Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, which is less prone to artifacts compared to indirect assays .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

  • Methodological Answer :

  • Synthesize analogs with modifications to the pyrazine ring (e.g., methyl or trifluoromethyl groups at position 5) or the butanoic acid chain (e.g., esterification).
  • Test analogs in parallel assays (e.g., enzymatic inhibition, solubility, logP).
  • Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) to model binding poses in target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • QSAR models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors, trained on bioactivity datasets of related compounds .

Q. How should researchers approach in vivo studies to evaluate pharmacokinetics or toxicity?

  • Methodological Answer :

  • Formulation : Prepare sodium salts for improved aqueous solubility.
  • Pharmacokinetics : Conduct IV/PO dosing in rodent models, followed by LC-MS/MS plasma analysis to calculate AUC, Cmax, and t₁/₂.
  • Toxicity : Perform OECD 423 acute toxicity tests (dose range: 50–2000 mg/kg) with histopathology on liver/kidney tissues .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。